molecular formula C10H7F3N2O2 B2919492 2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid CAS No. 1781616-14-5

2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid

Cat. No. B2919492
CAS RN: 1781616-14-5
M. Wt: 244.173
InChI Key: HYLFZMMFIKKPSB-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazo[1,2-a]pyridine . It has been used as a reactant for the preparation of aza-heteroarylbisphosphonate derivatives .


Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method allows to obtain the target products in one synthetic stage with high yields .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C10H10F3N3 and it has a molecular weight of 229.20 .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources, it’s worth noting that similar compounds have been used in medicine for their various effects. For example, Zolpidem, a medicine that includes an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, is used to treat short-term insomnia, as well as some disorders of brain function. Its hypnotic effect is based on blocking γ-aminobutyric acid receptors .

properties

IUPAC Name

2-[6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)6-1-2-7-4-14-8(3-9(16)17)15(7)5-6/h1-2,4-5H,3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLFZMMFIKKPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=C2CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid

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